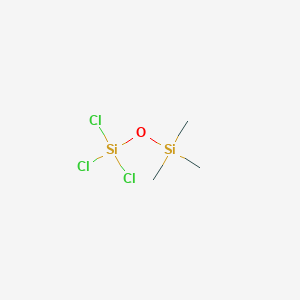
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Übersicht
Beschreibung
“(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid” is a chemical compound with the molecular weight of 234.08 . Its IUPAC name is (2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid” is 1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid” is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies
Fluorescence derivatization of amino acids using related compounds demonstrates potential applications in biochemical assays and molecular biology. For instance, the derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid results in compounds exhibiting strong fluorescence, applicable in biological assays due to their emission wavelengths and good quantum yields (Frade et al., 2007). This suggests that derivatives of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid could serve similar roles in enhancing detection and analysis within biological systems.
Corrosion Inhibition
The exploration of Schiff bases derived from amino acids, like L-Tryptophan, to inhibit corrosion of stainless steel in acidic environments signifies the potential of similar compounds in material science (Vikneshvaran & Velmathi, 2017). Such applications are crucial for extending the life of metals in corrosive conditions, indicating that (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid and its derivatives could be valuable in developing new corrosion inhibitors.
Molecular Docking and Vibrational Studies
Molecular docking and vibrational studies of compounds similar to (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid reveal their potential in pharmacological research and materials science. For example, the investigation of butanoic acid derivatives using DFT methods and molecular docking suggests their inhibition potential against specific biological targets, indicating possible applications in drug design (Vanasundari et al., 2018). This illustrates how structural analogs of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid might be harnessed in developing therapeutic agents.
Anticancer Research
Some derivatives of related compounds have been screened for anticancer activities, underscoring the potential of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in medical research. The synthesis of S-glycosyl and S-alkyl derivatives demonstrating significant in vitro anticancer activities suggests a path for developing new anticancer agents (Saad & Moustafa, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIMTATYJGPBJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476502 | |
| Record name | L-2,5-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid | |
CAS RN |
754971-91-0 | |
| Record name | L-2,5-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)


![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)








